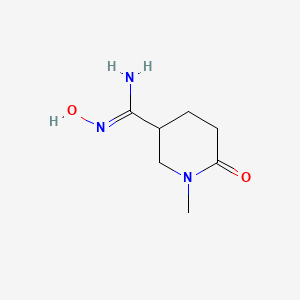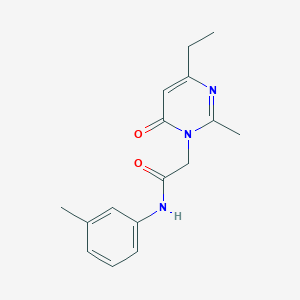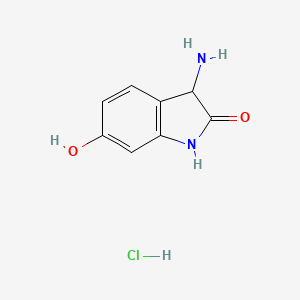![molecular formula C21H25N5O2S B2431797 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 380431-73-2](/img/structure/B2431797.png)
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of triazoles and hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of this compound involves a multi-step process, beginning with the creation of the 1,2,4-triazole ring. The initial step involves the condensation of 2,6-diethylphenyl hydrazine with 4-methoxybenzaldehyde, forming the hydrazone intermediate. This is followed by cyclization with thioacetic acid, resulting in the formation of the triazole ring attached to a sulfur atom. Lastly, the acetohydrazide group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods While the synthetic route described above is primarily used in laboratory settings, industrial production methods typically involve optimized reaction conditions with the use of continuous flow reactors. This approach ensures higher yields and purity of the final compound, facilitating large-scale production.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes a variety of reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions Oxidative reactions often employ reagents such as hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions may use lithium aluminum hydride or sodium borohydride. Substitution reactions commonly involve halogenating agents in the presence of a suitable catalyst.
Major Products Formed from These Reactions Oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of the sulfur-acetohydrazide bond. Substitution reactions can yield a wide array of derivatives depending on the reacting halogen.
Aplicaciones Científicas De Investigación
In chemistry, this compound is utilized as a precursor in the synthesis of complex organic molecules. In biology and medicine, it exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Industrially, its unique properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through the interaction with biological macromolecules such as proteins and nucleic acids. The triazole ring facilitates binding to metal ions, potentially inhibiting enzymatic activities. The acetohydrazide moiety can form stable adducts with carbonyl groups, further modulating biochemical pathways.
Comparación Con Compuestos Similares
Compared to other triazole derivatives, 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its dual functional groups. Similar compounds include 4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol and 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid. Its unique combination of structural elements makes it particularly versatile and valuable for research and industrial applications.
There you have it, a detailed look into the multifaceted world of this compound! What’s catching your interest these days?
Propiedades
IUPAC Name |
2-[[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-4-14-7-6-8-15(5-2)19(14)26-20(16-9-11-17(28-3)12-10-16)24-25-21(26)29-13-18(27)23-22/h6-12H,4-5,13,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAGZLCMKDMMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2431714.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![5-(furan-2-yl)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2431720.png)
![2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2431721.png)
![1-(Chloromethyl)-3-(2-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2431722.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2431723.png)




![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)


